molecular formula C7H15NO B8764138 Piperidinoethanol

Piperidinoethanol

Cat. No.: B8764138
M. Wt: 129.20 g/mol
InChI Key: MADORZDTLHDDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidinoethanol (IUPAC name: 2-(Piperidin-1-yl)ethanol), also referred to as β-Piperidinoethanol or N-(2-Hydroxyethyl)piperidine, is a secondary alcohol containing a piperidine moiety. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . The compound is structurally characterized by a hydroxyl group attached to an ethyl chain linked to a piperidine ring. Key identifiers include:

  • CAS Registry Number: 3040-44-6
  • Synonyms: 2-Piperidinoethanol, N-Piperidineethanol, 1-(2-Hydroxyethyl)piperidine .

This compound is utilized in organic synthesis, particularly in the preparation of antispasmodic agents and as an intermediate in pharmaceutical chemistry . Its reactivity is influenced by the nucleophilic piperidine nitrogen and the hydroxyl group, enabling esterification and alkylation reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing piperidinoethanol, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield?

this compound is typically synthesized via nucleophilic substitution or reductive amination reactions. For example, reacting 2-(aminomethyl)phenyl derivatives with piperidin-4-ylmethanol under controlled pH and temperature (e.g., 60–80°C) can yield the compound . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., palladium for hydrogenation), and monitoring reaction progress via TLC or HPLC. Safety protocols for handling precursors (e.g., corrosive intermediates) must align with SDS guidelines .

Q. What are the critical safety protocols for handling this compound in laboratory settings, particularly regarding dermal and inhalation exposure?

this compound is corrosive and requires PPE (gloves, goggles, lab coats) and ventilation. Immediate actions for exposure include:

  • Skin contact: Remove contaminated clothing, rinse with water for ≥15 minutes, and seek medical help if irritation persists .
  • Inhalation: Move to fresh air and monitor for respiratory distress .
  • Storage: Keep in airtight containers away from oxidizers and acids to prevent hazardous decomposition (e.g., CO, NOx emissions) .

Q. How can researchers design preliminary pharmacological studies to assess this compound’s activity on neurotransmitter systems?

Initial studies should use in vitro receptor-binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) and enzyme inhibition tests (e.g., acetylcholinesterase). Dose-response curves (0.1–100 µM) and controls (e.g., atropine for muscarinic receptors) are critical. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Use HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) and GC-MS for volatile impurities. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to identify functional groups (e.g., hydroxyl, piperidine rings). Cross-reference spectral data with PubChem or NIST Chemistry WebBook entries .

Q. How should researchers formulate hypothesis-driven questions to investigate this compound’s metabolic stability?

Apply the PICOT framework :

  • Population: Liver microsomes or hepatocytes.
  • Intervention: Incubation with this compound (1–50 µM).
  • Comparison: Control (no compound) and positive controls (e.g., verapamil).
  • Outcome: Half-life (t₁/₂) and metabolic clearance via LC-MS/MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported efficacy data for this compound across different in vivo models?

Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., species differences, dosing regimens). Replicate studies under standardized conditions (e.g., C57BL/6 mice, 10 mg/kg oral dose) and perform meta-analysis to quantify heterogeneity (I² statistic). Validate findings with ex vivo tissue analyses (e.g., brain penetrance via LC-MS) .

Q. How can computational methods predict this compound’s off-target effects and optimize selectivity?

Use molecular docking (AutoDock Vina) to screen against homology models of off-target receptors (e.g., histamine H₁). Pair with MD simulations (GROMACS) to assess binding stability. Experimental validation via kinase profiling panels (e.g., Eurofins) can identify selectivity issues. Adjust substituents (e.g., fluorobenzyl groups) to enhance target affinity .

Q. What experimental designs control for batch-to-batch variability in this compound synthesis during large-scale pharmacological studies?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity, particle size.
  • Use DOE (e.g., factorial design) to optimize reaction parameters.
  • Characterize batches with DSC (melting point) and XRD (crystallinity). Include batch IDs as covariates in statistical models to isolate variability .

Q. How do this compound’s metabolites influence its pharmacokinetic-pharmacodynamic (PK-PD) relationship in chronic dosing regimens?

Conduct tandem mass spectrometry (UHPLC-QTOF) to identify metabolites in plasma/urine. Link metabolite profiles (e.g., glucuronidated forms) to PK parameters (AUC, Cmax) using NONMEM. Correlate with behavioral outcomes (e.g., rotarod tests) in longitudinal rodent studies .

Q. What ethical and methodological considerations apply when transitioning this compound from preclinical to phase I clinical trials?

Adhere to FINER criteria :

  • Feasibility: Secure GMP-grade compound (ICH Q7 guidelines).
  • Novelty: Compare to existing piperidine-based therapeutics (e.g., donepezil).
  • Ethics: Submit protocols to IRB, emphasizing informed consent and risk mitigation (e.g., renal monitoring).
  • Relevance: Align with unmet needs (e.g., neurodegenerative diseases) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Piperidineethanol

  • CAS No.: 622-26-4
  • Molecular Formula: C₇H₁₆NO
  • Molecular Weight : 130.21 g/mol
  • Structural Difference : The hydroxyl-ethyl group is attached to the 4-position of the piperidine ring instead of the 2-position.
  • Properties : Boiling point: 131°C (17 mmHg), slightly soluble in water .
  • Applications : Primarily used in research as a chiral building block for drug discovery .
Property Piperidinoethanol 4-Piperidineethanol
CAS No. 3040-44-6 622-26-4
Boiling Point Not reported 131°C (17 mmHg)
Solubility in Water Low Slightly soluble
Primary Use Antispasmodic agents Chiral intermediates

Key Insight: Positional isomerism significantly affects solubility and pharmacological activity. This compound’s 2-substitution enhances its antispasmodic efficacy compared to 4-substituted analogs .

2-Piperidinemethanol

  • CAS No.: 3433-37-2
  • Molecular Formula: C₆H₁₃NO
  • Molecular Weight : 115.18 g/mol
  • Structural Difference: Replaces the ethanol moiety with a methanol group at the 2-position.
  • Properties : Melting point: 100–102°C, soluble in alcohol .
  • Applications : Used in asymmetric catalysis and as a ligand in coordination chemistry .
Property This compound 2-Piperidinemethanol
Functional Group -CH₂CH₂OH -CH₂OH
Melting Point Low (crystalline) 100–102°C
Reactivity Esterification Ligand formation

Key Insight: The longer ethyl chain in this compound increases its lipophilicity, making it more suitable for membrane-penetrating pharmaceutical agents compared to methanol analogs .

1-(Phenylmethyl)-2-Piperidineethanol

  • CAS No.: 119204-13-6
  • Molecular Formula: C₁₄H₂₁NO
  • Molecular Weight : 219.32 g/mol
  • Structural Difference : A benzyl group is attached to the piperidine nitrogen.
  • Properties : Classified as acutely toxic (Oral Category 4) and a skin irritant .
  • Applications : Laboratory reagent in organic synthesis .
Property This compound 1-(Phenylmethyl)-2-Piperidineethanol
Toxicity Corrosive Acute oral toxicity (H302)
Molecular Weight 129.20 219.32
Use Case Pharmaceuticals Synthetic intermediates

Key Insight: The benzyl substituent introduces steric hindrance and alters toxicity profiles, limiting its pharmacological use compared to unsubstituted this compound .

This compound Ester of Di-n-Butyl Acetic Acid

  • Molecular Formula: C₁₅H₂₉NO₂ (ester derivative)
  • Structural Difference : The hydroxyl group is esterified with di-n-butyl acetic acid.
  • Properties : Exhibits potent antispasmodic activity due to enhanced lipid solubility .
  • Applications : Investigated as a muscle relaxant .
Property This compound Di-n-Butyl Acetic Acid Ester
Bioactivity Moderate High antispasmodic activity
Solubility Hydrophilic Lipophilic

Key Insight : Esterification improves bioavailability and target specificity, making this derivative superior in therapeutic applications .

Preparation Methods

Catalytic Hydrogenation of 2-Pyridineethanol

Reaction Mechanism and Baseline Conditions

The hydrogenation of 2-pyridineethanol to 2-piperidineethanol involves the saturation of the pyridine ring’s aromatic system through catalytic hydrogen transfer. In the patented process, 2-pyridineethanol undergoes hydrogenation in the presence of a noble metal catalyst, typically ruthenium dioxide (RuO₂), under elevated hydrogen pressures (500–1500 psig) and moderate temperatures (90–150°C) . The reaction proceeds via sequential adsorption of hydrogen onto the catalyst surface, followed by electron transfer to the pyridine ring, resulting in aromaticity loss and formation of the piperidine moiety.

Key baseline parameters include:

  • Catalyst loading : ≥0.15 g Ru per mole of 2-pyridineethanol

  • Solvent system : Piperidine or substituted piperidines (≥10 mol% relative to substrate)

  • Reaction duration : 3–24 hours, depending on temperature and pressure

Role of Amine Solvents in Byproduct Suppression

The inclusion of amine solvents, particularly piperidine, plays a critical role in mitigating the formation of N-methylated byproducts (e.g., MPA). As demonstrated in Table 1, reactions conducted in pure piperidine solvent reduced MPA levels to 0.08–0.19% compared to 2.39% in solvent-free systems . This effect arises from competitive adsorption between the solvent and substrate on the catalyst surface, which sterically hinders undesirable N-methylation pathways.

Table 1: Solvent Impact on Byproduct Formation

SolventTemperature (°C)Pressure (psig)% Yield% MPA
Piperidine11550082.80.19
Water12550088.52.39
Methanol110100093.42.2

Catalyst Selection and Performance Metrics

Ruthenium-based catalysts outperform alternatives like palladium or nickel due to their superior hydrogenation selectivity and resistance to poisoning. RuO₂ achieves 98.17% conversion of 2-pyridineethanol at 105°C under 1000 psig hydrogen, with PEP (1-[2-(2-piperidinyl)ethyl]-piperidine) byproducts limited to 0.41% . Comparative trials with triethylamine and aniline solvents revealed 5–15% reductions in yield, highlighting RuO₂’s robustness across diverse reaction media.

Process Optimization Strategies

Temperature-Pressure Synergy

Reaction kinetics and thermodynamics exhibit strong dependence on temperature-pressure interplay. At 150°C and 1000 psig, the system reaches 81.4% yield within 3 hours, whereas extending the reaction to 17 hours at 110°C and 1500 psig boosts yield to 95.9% . This inverse relationship between temperature and required reaction time underscores the importance of balancing energy input against thermal degradation risks.

Solvent Composition and Molar Ratios

Binary solvent systems (e.g., piperidine-water 4:1 v/v) enhance substrate solubility without compromising selectivity. As shown in Table 2, a 200:50 mL piperidine-water mixture at 125°C and 500 psig delivered 84.6% yield with 0.10% MPA, outperforming pure aqueous or methanolic systems .

Table 2: Binary Solvent Performance

Piperidine (mL)Water (mL)% Yield% PEP
250082.80.58
2005084.62.43
025088.50

Byproduct Analysis and Mitigation

N-Methylation Pathways

MPA formation occurs via reductive methylation, where methanol (common solvent impurity) or residual methyl groups from catalyst supports react with intermediate imine species. Piperidine solvent reduces MPA to <0.5% by:

  • Scavenging reactive methyl groups through nucleophilic substitution

  • Modifying catalyst surface electronic properties to disfavor methylation

PEP Dimerization Control

PEP byproducts arise from Michael addition between 2-piperidineethanol molecules, exacerbated by prolonged reaction times (>20 hours). Implementing staged temperature profiles—initial high-temperature hydrogenation (120°C) followed by rapid cooling post-conversion—limits PEP to <3% even in extended runs .

Catalyst Recycling via Pickling Techniques

Pickling Protocol Efficacy

Catalyst longevity is extended through ambient-temperature "pickling" in piperidine-hydrogen mixtures (2–500 hours), which removes carbonaceous deposits and regenerates active sites. As illustrated in Table 3, unpickled catalysts suffer 7% yield loss over three cycles, while pickled systems maintain >93% yield across five reuses .

Table 3: Catalyst Recycling Performance

CyclePickling Time (hr)% Yield% MPA
10930.08
224910.21
3120930.15

Economic Implications

The pickling process reduces ruthenium consumption by 72% compared to single-use catalysts, translating to a 34% reduction in per-kilogram production costs for commercial-scale operations .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-piperidin-1-ylethanol

InChI

InChI=1S/C7H15NO/c1-7(9)8-5-3-2-4-6-8/h7,9H,2-6H2,1H3

InChI Key

MADORZDTLHDDEN-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCCC1)O

Origin of Product

United States

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